molecular formula C12H19NS B8371636 (+)-3-Pinanemethyl isothiocyanate

(+)-3-Pinanemethyl isothiocyanate

Cat. No.: B8371636
M. Wt: 209.35 g/mol
InChI Key: KKKBJEJSJHFFHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-3-Pinanemethyl isothiocyanate is a bicyclic monoterpene-derived isothiocyanate (ITC) characterized by a pinane skeleton functionalized with a methyl group and an isothiocyanate (-NCS) moiety. Isothiocyanates, in general, are known for their amine-reactivity, enabling covalent conjugation to biomolecules, and their roles as chemopreventive agents .

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

3-(isothiocyanatomethyl)-2,6,6-trimethylbicyclo[3.1.1]heptane

InChI

InChI=1S/C12H19NS/c1-8-9(6-13-7-14)4-10-5-11(8)12(10,2)3/h8-11H,4-6H2,1-3H3

InChI Key

KKKBJEJSJHFFHZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC2CC1C2(C)C)CN=C=S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Isothiocyanates

Structural and Functional Group Variations

ITCs differ primarily in their backbone structures, which influence their physicochemical properties and applications:

  • Fluorene Isothiocyanate Derivatives: Feature aromatic fluorene backbones with -NCS groups, optimized for high optical nonlinearity and two-photon fluorescence microscopy (2PFM) imaging. Their extended π-conjugation enhances fluorescence, making them superior to simpler ITCs like fluorescein isothiocyanate (FITC) in photostability and color tunability .
  • Benzyl Isothiocyanate (BITC) : Contains a benzyl group, enabling antimicrobial activity. BITC is used in dental care formulations and analyzed via HPLC with high recovery rates (98.9–101.3%) .
  • Notably, it is one order of magnitude less cytotoxic than allyl-, benzyl-, or phenethyl-ITCs .
  • Methyl Isothiocyanate (MITC) : A small, volatile ITC requiring stringent safety protocols due to acute toxicity. Its methyl group limits conjugation applications but highlights the role of alkyl chain length in toxicity .
Table 1: Structural and Functional Comparison
Compound Backbone Key Features Applications
(+)-3-Pinanemethyl ITC Pinane (bicyclic) Bicyclic terpene structure; potential for chiral specificity Hypothesized: Bioconjugation, drug delivery
Fluorene ITC Fluorene (aromatic) High optical nonlinearity, photostability 2PFM imaging, peptide/protein labeling
Benzyl ITC Benzyl Antimicrobial activity, HPLC-detectable Dental care, herbal formulations
Phenyl ITC Phenyl Genotoxic, moderate cytotoxicity Research (genotoxicity studies)
FITC Fluorescein Fluorescein backbone with -NCS; covalent conjugation Flow cytometry, immunoassays

Reactivity and Bioconjugation

The -NCS group enables covalent bonding with amines, but backbone structure dictates reactivity and stability:

  • Fluorene ITCs : Exhibit superior bioconjugation efficiency and optical stability compared to FITC, as demonstrated in cyclic peptide (RGDfK) and protein conjugates .
  • FITC : Forms stable conjugates but suffers from photobleaching. Fluorene ITCs address this limitation with enhanced photostability .

Analytical and Stability Data

  • Benzyl ITC : Quantified via reversed-phase HPLC with 98.9–101.3% recovery and <2% RSD, indicating method robustness .
  • Fluorene ITCs : Demonstrated chemical stability in conjugates over 48 hours, critical for long-term imaging .
  • MITC : Volatility necessitates specialized handling, contrasting with the stability of aromatic ITCs .
Table 2: Analytical and Stability Metrics
Compound Analytical Method Recovery/Precision Stability Notes
Benzyl ITC HPLC 98.9–101.3% recovery Stable in herbal formulations
Fluorene ITC Fluorescence assays N/A High photostability (>48 hours)
Methyl ITC Gas chromatography N/A Volatile; degrades rapidly

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